molecular formula C15H15Cl2N3O4S B5110224 4-chloro-N-{1-[(4-chloro-2-nitrophenyl)amino]propan-2-yl}benzenesulfonamide

4-chloro-N-{1-[(4-chloro-2-nitrophenyl)amino]propan-2-yl}benzenesulfonamide

Cat. No.: B5110224
M. Wt: 404.3 g/mol
InChI Key: AKLZHBAZSLFYQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-{1-[(4-chloro-2-nitrophenyl)amino]propan-2-yl}benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of chloro and nitro groups in its structure suggests potential biological activity, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-{1-[(4-chloro-2-nitrophenyl)amino]propan-2-yl}benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chloro-2-nitroaniline with 2-chloropropane-1,3-diol under basic conditions to form the intermediate. This intermediate is then reacted with benzenesulfonyl chloride in the presence of a base such as pyridine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-{1-[(4-chloro-2-nitrophenyl)amino]propan-2-yl}benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The sulfonamide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Amines, thiols, bases like sodium hydroxide

    Hydrolysis: Hydrochloric acid, sodium hydroxide

Major Products

    Reduction: 4-chloro-N-{1-[(4-chloro-2-aminophenyl)amino]propan-2-yl}benzenesulfonamide

    Substitution: Various substituted derivatives depending on the nucleophile used

    Hydrolysis: Benzenesulfonic acid and corresponding amine

Scientific Research Applications

4-chloro-N-{1-[(4-chloro-2-nitrophenyl)amino]propan-2-yl}benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial properties.

    Medicine: Investigated for its potential use as an antimicrobial agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-{1-[(4-chloro-2-nitrophenyl)amino]propan-2-yl}benzenesulfonamide involves its interaction with bacterial enzymes. The compound inhibits the activity of dihydropteroate synthase, an enzyme crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial cell growth and replication, ultimately resulting in the death of the bacterial cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(4-nitrophenyl)benzenesulfonamide
  • 4-chloro-N-(2-nitrophenyl)benzenesulfonamide
  • 4-chloro-N-(3-nitrophenyl)benzenesulfonamide

Uniqueness

The uniqueness of 4-chloro-N-{1-[(4-chloro-2-nitrophenyl)amino]propan-2-yl}benzenesulfonamide lies in its specific structural configuration, which imparts distinct chemical and biological properties. The presence of both chloro and nitro groups in specific positions enhances its potential as an antimicrobial agent compared to other similar compounds.

Properties

IUPAC Name

4-chloro-N-[1-(4-chloro-2-nitroanilino)propan-2-yl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2N3O4S/c1-10(19-25(23,24)13-5-2-11(16)3-6-13)9-18-14-7-4-12(17)8-15(14)20(21)22/h2-8,10,18-19H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKLZHBAZSLFYQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1=C(C=C(C=C1)Cl)[N+](=O)[O-])NS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.